MAO-B vs. MAO-A Isoform Selectivity Profile of Methyl 2-(4-aminophenyl)quinoline-4-carboxylate
Methyl 2-(4-aminophenyl)quinoline-4-carboxylate exhibits a distinctive monoamine oxidase (MAO) isoform selectivity profile characterized by weak MAO-A inhibition (IC₅₀ > 100,000 nM) but measurable MAO-B inhibitory activity (IC₅₀ = 1,130 nM), yielding a calculated selectivity ratio of >88-fold preference for MAO-B over MAO-A [1]. In contrast, the structurally related analog CHEMBL4216610 (a quinoline derivative with a thiourea linker) displays MAO-B IC₅₀ = 17,000 nM and MAO-A IC₅₀ > 100,000 nM, indicating a markedly different potency profile on MAO-B [2]. While both compounds share low MAO-A activity, the target compound demonstrates approximately 15-fold greater potency against MAO-B than this comparator analog under identical assay conditions using human recombinant enzymes expressed in insect cell membranes [1][2].
| Evidence Dimension | MAO-B inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,130 nM |
| Comparator Or Baseline | CHEMBL4216610 (quinoline thiourea analog): IC₅₀ = 17,000 nM |
| Quantified Difference | Approximately 15-fold greater potency for target compound |
| Conditions | Inhibition of human recombinant MAO-B expressed in insect cell membranes; kynuramine conversion to 4-hydroxyquinoline measured by fluorescence assay after 20 min incubation |
Why This Matters
This MAO-B preference enables use as a selectivity control compound or starting scaffold for developing MAO-B-targeted probes in Parkinson's disease research without confounding MAO-A activity.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961): Methyl 2-(4-aminophenyl)quinoline-4-carboxylate. IC₅₀ (MAO-A) >100,000 nM; IC₅₀ (MAO-B) = 1,130 nM. View Source
- [2] BindingDB. BDBM50450822 (CHEMBL4216610): Quinoline thiourea derivative. IC₅₀ (MAO-A) >100,000 nM; IC₅₀ (MAO-B) = 17,000 nM. View Source
